4-(Dodecyloxy)-N-methylbutanamide

Catalog No.
S13053952
CAS No.
587838-33-3
M.F
C17H35NO2
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dodecyloxy)-N-methylbutanamide

CAS Number

587838-33-3

Product Name

4-(Dodecyloxy)-N-methylbutanamide

IUPAC Name

4-dodecoxy-N-methylbutanamide

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-15-20-16-13-14-17(19)18-2/h3-16H2,1-2H3,(H,18,19)

InChI Key

GHSLOJKSQYZVAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCC(=O)NC

4-(Dodecyloxy)-N-methylbutanamide is an organic compound characterized by a long hydrophobic dodecyloxy chain and a polar amide functional group. This compound features a dodecyl group, which enhances its solubility in non-polar solvents while the N-methylbutanamide moiety contributes to its polar characteristics. The molecular formula of this compound is C15H31NOC_{15}H_{31}NO, and it has a molecular weight of approximately 241.43 g/mol. The presence of both hydrophilic and hydrophobic regions suggests potential applications in surfactants or emulsifiers.

Typical of amides and ethers. Common reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Transamidation: It can react with other amines to form different amides, which may alter its biological or physical properties.
  • Esterification: The alcohol component can react with acids to form esters, potentially modifying its solubility and reactivity.

Several synthetic routes can be employed to produce 4-(Dodecyloxy)-N-methylbutanamide:

  • Direct Amidation: This involves the reaction of dodecanol with N-methylbutanamide in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Esterification followed by Amide Formation: Dodecanol can first be converted into a dodecanoic acid derivative, which is then reacted with N-methylbutanamine to yield the desired amide.
  • Alkylation of Amine: N-methylbutanamine can be alkylated using a dodecyl halide under basic conditions to form the corresponding dodecyloxy derivative.

4-(Dodecyloxy)-N-methylbutanamide has potential applications in various fields:

  • Surfactants: Its amphiphilic nature makes it suitable for use as a surfactant in detergents and emulsifiers.
  • Pharmaceuticals: It may serve as an excipient or active ingredient in drug formulations due to its solubilizing properties.
  • Cosmetics: The compound could be utilized in cosmetic formulations for skin conditioning or as a stabilizer for emulsions.

Several compounds share structural similarities with 4-(Dodecyloxy)-N-methylbutanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
DodecylamineLong hydrophobic chain with an amine groupStronger basicity due to the primary amine functionality
Dodecyl benzenesulfonateDodecyl chain attached to a sulfonate groupExcellent surfactant properties; widely used in detergents
N-dodecyl-N,N-dimethylamineDodecyl chain with dimethylamino groupExhibits strong antimicrobial activity
Dodecanoic acidSaturated fatty acid derived from dodecanolUsed primarily as a fatty acid; less polar than amides

4-(Dodecyloxy)-N-methylbutanamide is unique due to its combination of both hydrophobic and polar characteristics, making it versatile for applications requiring both solubility types.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.266779359 g/mol

Monoisotopic Mass

285.266779359 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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